molecular formula C14H11ClO2 B1593562 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde CAS No. 59067-43-5

4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde

Cat. No. B1593562
CAS RN: 59067-43-5
M. Wt: 246.69 g/mol
InChI Key: QLYLREZHERJGAH-UHFFFAOYSA-N
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Description

4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde, also known as CBO-Ald or 3-chloro-4-benzyloxybenzaldehyde, is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications in various fields. It has a CAS Number of 59067-43-5 and a linear formula of C14H11ClO2 .


Synthesis Analysis

The synthesis of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde involves the reaction of 1-bromomethyl-3-chloro-benzene with 4-hydroxy-benzaldheyde in the presence of K2CO3 and KI in acetone. The reaction mixture is stirred for 2 hours at 70°C. After cooling, the solid residue is filtered off and the solvent is evaporated under vacuum. The residue is dissolved in ethyl acetate and the organic layer is washed twice with 1 M NaOH and dried over Na2SO4 .


Molecular Structure Analysis

The molecular structure of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is represented by the Inchi Code: 1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2 .


Physical And Chemical Properties Analysis

The molecular weight of 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is 246.69 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde has been utilized in the synthesis of complex molecules. For instance, in the synthesis of non-peptide small molecular antagonist benzamide derivatives, intermediate compounds involving similar structures have been synthesized and characterized for biological activity (Bi, 2015).

Chemical Reactions

  • The compound has been involved in various chemical reactions. For example, Knoevenagel condensation reactions in an ionic liquid have used similar aldehyde structures for higher yields and shorter reaction times compared to conventional procedures (Hangarge, Jarikote, & Shingare, 2002).
  • Additionally, oxidative cleavage of benzylic and related ethers using oxoammonium salts has been studied, where similar aldehydes yield corresponding aromatic aldehydes and alcohols (Pradhan, Bobbitt, & Bailey, 2009).

Photocatalytic Oxidation

  • Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes has been achieved using TiO2 photocatalysts under O2 atmosphere, demonstrating the reactivity of similar compounds under specific conditions (Higashimoto et al., 2009).

Antibacterial Activity

  • Compounds synthesized from similar aldehydes have shown promising antibacterial activity, indicating potential applications in pharmaceuticals and healthcare (Behrami & Vaso, 2017).

Antimicrobial Agents

  • Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, structurally related, have been designed and synthesized for use as antimicrobial agents, showcasing the utility of such compounds in medical applications (Bairagi, Bhosale, & Deodhar, 2009).

Crystallographic and Molecular Studies

  • Extensive crystallographic and molecular structure studies have been conducted on related compounds, offering insights into their properties and potential applications in materials science and chemistry (Shearer, Twiss, & Wade, 1980).

Safety And Hazards

The safety information available indicates that 4-[(3-Chlorobenzyl)Oxy]Benzenecarbaldehyde is an irritant . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYLREZHERJGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352779
Record name 4-[(3-Chlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorophenyl)methoxy]benzaldehyde

CAS RN

59067-43-5
Record name 4-[(3-Chlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

18.3 g of p-hydroxybenzaldehyde is dissolved in 200 ml of methyl ethyl ketone, and then 22.8 g of potassium carbonate and 24.2 g of m-chlorobenzyl chloride are added thereto. The resulting mixture is refluxed for 8 hours in a stream of nitrogen. Insoluble substances produced are removed by filtration, and then the solvent is distilled away. The resulting residue is distilled under reduced pressure to obtain 32.6 g of 4-(3-chlorobenzyloxy)benzaldehyde in the form of white crystal.
Quantity
18.3 g
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reactant
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200 mL
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solvent
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22.8 g
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24.2 g
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Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: To the stirring mixture of 244 g of p-hydroxybenzaldehyde, 360 g of potassium carbonate, 32 g of potassium iodide, 1.2 lt of 95% aqueous ethanol and 160 ml of water is added slowly 367 g of m-chlorobenzyl chloride. The mixture is stirred at reflux for four hours, cooled to 80° and 2 lt of warm water are added while stirring. The mixture is cooled, the precipitate collected, washed with water and recrystallized from methanol, to afford the 4-(3-chlorobenzyloxy)-benzaldehyde melting at 51°-54°.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
360 g
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reactant
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32 g
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reactant
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160 mL
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solvent
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0 (± 1) mol
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367 g
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Synthesis routes and methods III

Procedure details

A 0.5 M solution of 1-bromomethyl-3-chloro-benzene (102.7 mg, 0.5 mmol) in acetone was added to a suspension of 4-hydroxy-benzaldehyde (67.2 mg, 0.55 mmol), K2CO3 (207.3 mg, 1.5 mmol) and KI (10.8 mg, 0.065 mmol) in acetone (7 ml). The reaction mixture was stirred for 2 hours at 70° C.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
102.7 mg
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reactant
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67.2 mg
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Quantity
207.3 mg
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reactant
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0 (± 1) mol
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7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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